molecular formula C8H10BrNO2 B13902574 5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one

5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one

Cat. No.: B13902574
M. Wt: 232.07 g/mol
InChI Key: NARQQFXGXHMXBE-UHFFFAOYSA-N
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Description

5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxypropyl group at the 1st position, and a pyridinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of a hydroxypropyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using 3-chloropropanol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-bromo-1-(3-oxopropyl)pyridin-2(1H)-one.

    Reduction: Formation of 1-(3-hydroxypropyl)pyridin-2(1H)-one.

    Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxypropyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-(3-hydroxypropyl)pyridin-2(1H)-one
  • 5-fluoro-1-(3-hydroxypropyl)pyridin-2(1H)-one
  • 5-iodo-1-(3-hydroxypropyl)pyridin-2(1H)-one

Uniqueness

5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

5-bromo-1-(3-hydroxypropyl)pyridin-2-one

InChI

InChI=1S/C8H10BrNO2/c9-7-2-3-8(12)10(6-7)4-1-5-11/h2-3,6,11H,1,4-5H2

InChI Key

NARQQFXGXHMXBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1Br)CCCO

Origin of Product

United States

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